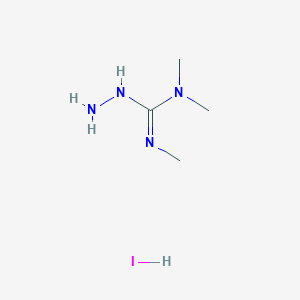
3-Amino-1,1,2-trimethylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,2-trimethylguanidine;hydroiodide is a complex organic compound with a unique structure that includes both dimethylamino and hydrazono functional groups
Preparation Methods
The synthesis of 3-Amino-1,1,2-trimethylguanidine;hydroiodide typically involves a multi-step process. The initial step often includes the formation of the hydrazono group through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the formation of the hydriodide salt by reacting the intermediate compound with hydroiodic acid under controlled conditions.
Chemical Reactions Analysis
3-Amino-1,1,2-trimethylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Amino-1,1,2-trimethylguanidine;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,2-trimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
3-Amino-1,1,2-trimethylguanidine;hydroiodide can be compared with other similar compounds such as:
Dimethylamino derivatives: These compounds share the dimethylamino functional group but differ in their overall structure and reactivity.
Hydrazono derivatives: These compounds contain the hydrazono group and exhibit similar reactivity patterns.
Methane hydriodide derivatives: These compounds have the hydriodide salt form but may differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H13IN4 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-amino-1,1,2-trimethylguanidine;hydroiodide |
InChI |
InChI=1S/C4H12N4.HI/c1-6-4(7-5)8(2)3;/h5H2,1-3H3,(H,6,7);1H |
InChI Key |
UZDZENIZJRFROI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NN)N(C)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















